- Method for the synthesis of (Z)-3,5,4'-trimethoxystilbene, a trimethyl derivative of resveratrol, the resulting compound, and uses of said compound, in particular as a medicine, and particularly as an anticancer drug, World Intellectual Property Organization, , ,
Cas no 94608-23-8 (cis-trismethoxy Resveratrol (Solution in Ethanol))
94608-23-8 structure
Product Name:cis-trismethoxy Resveratrol (Solution in Ethanol)
كاس عدد:94608-23-8
وسط:C17H18O3
ميغاواط:270.323025226593
CID:796955
PubChem ID:9878556
Update Time:2024-10-25
cis-trismethoxy Resveratrol (Solution in Ethanol) الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzene,1,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]-
- (Z)-3,5,4'-TRIMETHOXYSTILBENE
- cis-trismethoxy Resveratrol
- 1,3-Dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]benzene (ACI)
- Benzene, 1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]-, (Z)- (ZCI)
- (Z)-1-(4-Methoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene
- (Z)-3,5,4′-Trimethoxystilbene
- 3,4′,5-Trimethoxy-cis-stilbene
- SR-01000946368
- ,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]-benzene
- (Z)-3,5,40-Trimethoxystilbene
- 1,3-dimethoxy-5-[(1Z)-2-(4-methoxyphenyl)ethenyl]benzene
- 1,3-dimethoxy-5-[(1z)-2-(4-methoxyphenyl)ethenyl]-benzene, AldrichCPR
- cis-Stilbene Derivative, 5a
- HY-121989
- A845021
- AKOS025401671
- cis-Trismethoxyresveratrol
- SCHEMBL1006207
- HMS3648G16
- BDBM23940
- SR-01000946368-1
- CS-0083811
- cis-trismethoxy Resveratrol (Solution in Ethanol)
- CHEMBL311636
- AC-24237
- (Z)-3,4',5-trimethoxystilbene
- (z)-1,3-dimethoxy-5-(4-methoxystyryl)benzene
- 94608-23-8
- 1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene
- DTXSID501306933
- GDHNBPHYVRHYCC-PLNGDYQASA-N
- 8Z-3,4',5-trimethoxystilbene
- CIS-TRIMETHOXY STILBENE
- (Z)-3,5,4a(2)-Trimethoxystilbene
-
- نواة داخلي: 1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
- مفتاح Inchi: GDHNBPHYVRHYCC-PLNGDYQASA-N
- ابتسامات: C(/C1C=C(OC)C=C(OC)C=1)=C/C1C=CC(OC)=CC=1
حساب السمة
- نوعية دقيقة: 270.125594432g/mol
- النظائر كتلة واحدة: 270.125594432g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 20
- تدوير ملزمة العد: 5
- تعقيدات: 283
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 4.1
- طوبولوجي سطح القطب: 27.7Ų
الخصائص التجريبية
- كثيف: 1.1±0.1 g/cm3
- نقطة انصهار: 57 °C
- نقطة الغليان: 423.8±35.0 °C at 760 mmHg
- نقطة الوميض: 144.4±23.2 °C
- انكسار: 1.6
- بسا: 27.69000
- لوغب: 3.88280
- ضغط البخار: 0.0±1.0 mmHg at 25°C
cis-trismethoxy Resveratrol (Solution in Ethanol) أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
- تحذير: P264+P280+P305+P351+P338+P337+P313
- رمز الفئة الخطرة: 41
- تعليمات السلامة: 26-39
-
تحديد البضائع الخطرة:
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cis-trismethoxy Resveratrol (Solution in Ethanol) الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R913176-50mg |
cis-trismethoxy Resveratrol (cis-Trimethoxy Stilbene) |
94608-23-8 | 98% | 50mg |
¥2,045.70 | 2022-08-31 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8946-50mg |
cis-trismethoxy Resveratrol |
94608-23-8 | 98% | 50mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8946-100mg |
cis-trismethoxy Resveratrol |
94608-23-8 | 98% | 100mg |
¥869.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci8946-500mg |
cis-trismethoxy Resveratrol |
94608-23-8 | 98% | 500mg |
¥3368.00 | 2023-09-09 | |
| TRC | R150133-5mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 5mg |
$ 63.00 | 2023-09-06 | ||
| TRC | R150133-10mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 10mg |
$ 75.00 | 2023-09-06 | ||
| TRC | R150133-50mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 50mg |
$ 270.00 | 2023-09-06 | ||
| TRC | R150133-100mg |
cis-trismethoxy Resveratrol (Solution in Ethanol) |
94608-23-8 | 100mg |
$356.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-205255-10 mg |
cis-trismethoxy Resveratrol, |
94608-23-8 | ≥98% | 10mg |
¥181.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-205255A-50 mg |
cis-trismethoxy Resveratrol, |
94608-23-8 | ≥98% | 50mg |
¥812.00 | 2023-07-10 |
cis-trismethoxy Resveratrol (Solution in Ethanol) طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Ethanol ; 1 h
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: 1,10-Phenanthroline , Quinoline , Copper ; 50 min, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, cooled
المراجع
- Method for preparing diphenylethylene from 2,3-diphenyl acrylic acid, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane , Hydrogen , Magnesium Catalysts: (OC-6-31)-Aqua[1-[2,6-bis(1-methylethyl)phenyl]-3-[1-[[2,6-bis(1-methylethyl)phe… Solvents: Tetrahydrofuran ; 24 h, 90 - 100 °C
المراجع
- Chromium-catalyzed stereodivergent E- and Z-selective alkyne hydrogenation controlled by cyclic (alkyl)(amino)carbene ligands, Nature Communications, 2023, 14(1),
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Quinoline , Sodium hydroxide Catalysts: Copper ; 0.25 h, 200 °C
المراجع
- Synthesis of resveratrol, Huaxue Shiji, 2011, 33(12), 1141-1143
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Quinoline Catalysts: Copper ; 3 h, 220 °C
المراجع
- Efficient synthesis of natural polyphenolic stilbenes: resveratrol, piceatannol and oxyresveratrol, Chemical & Pharmaceutical Bulletin, 2010, 58(11), 1492-1496
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Quinoline , Copper Catalysts: 1,10-Phenanthroline ; 6 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
المراجع
- Microwave-assisted and ligand-accelerated decarboxylation of 2,3-diaryl acrylic acids, Huaxue Tongbao, 2012, 75(6), 526-531
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Quinoline , Copper ; 3 h, 200 °C
المراجع
- Hydroxyl Substitutional Effect on Selective Synthesis of cis, trans Stilbenes and 3-Arylcoumarins Through Perkin Condensation, Synthetic Communications, 2012, 42(9), 1243-1258
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ; 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
1.2 Reagents: Tetrabutylammonium fluoride Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran
المراجع
- Diversity-oriented synthesis of disubstituted alkenes using masked silanols, Organic Letters, 2010, 12(12), 2806-2809
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Ethanol ; 1 h, rt
المراجع
- Anti-mitotic properties of resveratrol analog (Z)-3,5,4'-trimethoxystilbene, BioFactors, 2006, 27(1-4), 37-46
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol ; 60 °C
المراجع
- E-selective isomerization of stilbenes and stilbenoids through reversible hydroboration, Tetrahedron Letters, 2011, 52(46), 6177-6179
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, reflux
المراجع
- Synthesis of radiolabeled stilbene derivatives as new potential PET probes for aryl hydrocarbon receptor in cancers, Bioorganic & Medicinal Chemistry Letters, 2006, 16(22), 5767-5772
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Chromium copper oxide (Cr2CuO4) Solvents: Pyridine ; rt → 240 °C; 1 - 2 h, 230 - 240 °C; 240 °C → rt
المراجع
- Improved method for synthesizing resveratrol, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide , Bis(neopentyl glycolato)diboron Catalysts: (2-Thiophenecarboxylato-κO2,κS1)copper , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide , Water ; 24 h, 60 °C
المراجع
- Copper-catalysed, diboron-mediated cis-dideuterated semihydrogenation of alkynes with heavy water, Chemical Communications (Cambridge, 2019, 55(48), 6922-6925
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Deuterium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy… Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Nickel iodide (NiI2) Solvents: Tetrahydrofuran ; 100 bar, 60 °C
المراجع
- A simple nickel catalyst enables broad E-selective alkyne semihydrogenation, ChemRxiv, 2019, 1, 1-7
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Quinoline , Potassium hydroxide , Copper bromide (CuBr) ; 0.5 h, 190 °C
المراجع
- Method for preparation of (E)-Resveratrol, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Tributylamine Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ; 90 min, 200 °C
المراجع
- Stereospecific synthesis of cis-stilbenes from benzaldehydes and phenylacetic acids via sequential Perkin condensation and decarboxylation, Tetrahedron Letters, 2016, 57(43), 4866-4868
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ; 6 h, 23 °C
المراجع
- (Z)-(2-Bromovinyl)-MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis, Tetrahedron, 2011, 67(24), 4333-4343
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Copper Solvents: Quinoline ; 4 h, 220 °C
المراجع
- An efficient synthesis of resveratrol and a hydroxyl derivative via the perkin reaction: cis to trans isomerization in a demethylation process, Journal of Chemical Research, 2007, (11), 657-659
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C; 1 h, rt; rt → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 18 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 18 h, rt
المراجع
- 2-Amino and 2'-Aminocombretastatin Derivatives as Potent Antimitotic Agents, Journal of Medicinal Chemistry, 2006, 49(21), 6412-6415
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Hydrogen Solvents: Ethanol ; 3.3 min, 2 bar, 60 °C
المراجع
- Preparation of substituted electron rich diphenylacetylenes and stilbene derivatives, World Intellectual Property Organization, , ,
cis-trismethoxy Resveratrol (Solution in Ethanol) Raw materials
- 1-Bromo-3,5-dimethoxybenzene
- Benzeneacetic acid, α-[(3,5-dimethoxyphenyl)methylene]-4-methoxy-, (αE)-
- (αE)-3,5-Dimethoxy-α-[(4-methoxyphenyl)methylene]benzeneacetic acid
- 1-[[2-(3,5-Dimethoxyphenyl)ethynyl]dimethylsilyl]-2,3,4,5,6-pentafluorobenzene
- (Z)-Pterostilbene
- (4-Methoxybenzyl)triphenylphosphonium bromide
- 4-Iodoanisole
- trans-Trimethoxyresveratrol
- Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-
- 3,5-Dimethoxybenzaldehyde
cis-trismethoxy Resveratrol (Solution in Ethanol) Preparation Products
cis-trismethoxy Resveratrol (Solution in Ethanol) الوثائق ذات الصلة
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
94608-23-8 (cis-trismethoxy Resveratrol (Solution in Ethanol)) منتجات ذات صلة
- 104-46-1(Anethole)
- 21956-56-9(trans-3,5-Dimethoxystilbene)
- 25679-28-1(Cis-Anethole)
- 117048-59-6(Combretastatin A4)
- 537-42-8(Pterostilbene)
- 1142-15-0(4-Methoxystilbene)
- 4180-23-8(1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
- 15638-14-9(4,4'-Dimethoxystilbene)
- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
مورد الصين
مُحْضِر
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Shanghai Pearlk Chemicals Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Beyond Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر